(2Z)-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
N~6~-(4-METHOXYPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring, phenethyl groups, and a methoxyphenyl group
Preparation Methods
The synthesis of N6-(4-METHOXYPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves several steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate. This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N~6~-(4-METHOXYPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~6~-(4-METHOXYPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N6-(4-METHOXYPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
N~6~-(4-METHOXYPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can be compared with other thiazine derivatives, such as:
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of N6-(4-METHOXYPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE lies in its combination of a thiazine ring with phenethyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27N3O3S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-(2-phenylethylimino)-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C28H27N3O3S/c1-34-24-14-12-23(13-15-24)30-27(33)25-20-26(32)31(19-17-22-10-6-3-7-11-22)28(35-25)29-18-16-21-8-4-2-5-9-21/h2-15,20H,16-19H2,1H3,(H,30,33) |
InChI Key |
YFNZFBAGKNEKSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCCC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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